molecular formula C10H23NO B13594202 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine

Cat. No.: B13594202
M. Wt: 173.30 g/mol
InChI Key: HYGLWTOGXVZGPN-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxy group attached to a dimethylbutan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of tert-butyl alcohol with a suitable amine precursor under controlled conditions. One common method involves the use of tert-butyl chloride and a base such as sodium hydroxide to facilitate the formation of the tert-butoxy group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy ketones, while reduction can produce tert-butylamines .

Scientific Research Applications

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine involves its interaction with molecular targets through its amine and tert-butoxy functional groups. These interactions can lead to various biochemical and chemical processes, including enzyme inhibition, receptor binding, and catalytic activity. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other tert-butoxy-containing compounds. Its combination of a tert-butoxy group with a dimethylbutan-1-amine backbone makes it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine

InChI

InChI=1S/C10H23NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8,11H2,1-5H3

InChI Key

HYGLWTOGXVZGPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(C)(C)CN

Origin of Product

United States

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